4-Methoxy-N-(2-phenoxyethyl)aniline
CAS No.: 61040-68-4
Cat. No.: VC19545988
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61040-68-4 |
|---|---|
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 4-methoxy-N-(2-phenoxyethyl)aniline |
| Standard InChI | InChI=1S/C15H17NO2/c1-17-14-9-7-13(8-10-14)16-11-12-18-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |
| Standard InChI Key | PIUBWPLWXHMUEP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NCCOC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central aniline group substituted with a methoxy group at the para position () and a 2-phenoxyethylamine side chain. The ethoxy linker between the aniline and phenyl groups introduces flexibility, influencing its conformational dynamics. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 4-methoxy-N-(2-phenoxyethyl)aniline |
| Exact Mass | 243.1259 Da |
| XLogP3-AA | 3.5 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (N, two O atoms) |
The gauche conformation of the phenoxyethyl side chain is energetically favored, as revealed by density functional theory (DFT) calculations.
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm (N-H), 1240 cm (C-O-C ether), and 1500 cm (aromatic C=C) confirm functional groups.
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Nuclear Magnetic Resonance (NMR):
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or reductive amination:
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Route A: Reaction of 4-methoxyaniline with 2-phenoxyethyl chloride in the presence of a base (e.g., KCO) in dimethylformamide (DMF) at 80°C.
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Route B: Reductive amination of 4-methoxybenzaldehyde with 2-phenoxyethylamine using NaBH as a reducing agent .
Yield Optimization:
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Route A achieves ~75% yield with a reaction time of 12 hours.
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Route B yields ~68% but requires milder conditions (room temperature, 24 hours).
Chemical Reactivity
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Oxidation: Forms N-oxide derivatives under mild oxidizing conditions (e.g., HO/acetic acid).
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Electrophilic Substitution: Undergoes nitration at the ortho position of the methoxy group with HNO/HSO .
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Hydrolysis: Resistant to acidic hydrolysis but degrades in basic conditions (NaOH/EtOH, reflux) to yield 4-methoxyaniline and phenoxyethanol.
Spectroscopic and Computational Studies
Conformational Analysis
DFT studies (B3LYP/6-311+G(d,p)) reveal two stable conformers:
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Gauche Conformer: Lower energy (ΔG = 0 kcal/mol) due to reduced steric hindrance between the phenoxy and methoxy groups.
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Anti Conformer: Higher energy (ΔG = 1.2 kcal/mol) with intramolecular hydrogen bonding (N-H···O).
Electronic Properties
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HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.
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Dipole Moment: 2.8 Debye, influenced by the electron-donating methoxy group .
Industrial and Research Applications
Pharmaceutical Intermediate
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Anticancer Agents: Serves as a precursor in synthesizing tyrosine kinase inhibitors.
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Antioxidants: Derivatives exhibit radical-scavenging activity in vitro (IC = 12 µM against DPPH) .
Materials Science
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Liquid Crystals: Incorporated into mesogenic cores for tunable phase transitions.
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Polymer Additives: Enhances thermal stability in epoxy resins (T increased by 15°C at 5 wt%) .
| Parameter | Value |
|---|---|
| GHS Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Precautionary Measures | P261 (Avoid inhalation), P305+P351+P338 (Eye exposure protocol) |
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